molecular formula C20H23BrN4O B2437577 3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide CAS No. 2034503-79-0

3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide

Cat. No.: B2437577
CAS No.: 2034503-79-0
M. Wt: 415.335
InChI Key: MLRVCHPCSMBKLW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide” are not explicitly mentioned in the available resources. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts .

Scientific Research Applications

1. Synthesis and Characterization in Drug Development

Several studies focus on the synthesis and characterization of benzamide derivatives, including structures similar to 3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide. These compounds are often explored as potential pharmacological agents, especially as non-peptide CCR5 antagonists, which have applications in HIV treatment and prevention (Bi, 2014), (De-ju, 2014).

2. Bioactivity and Antimicrobial Potential

Compounds structurally related to this compound have been synthesized and studied for their bioactivity, particularly antimicrobial properties. Research shows potential in vitro antibacterial activity against various bacterial strains, suggesting applications in developing new antimicrobial agents (Khatiwora et al., 2013), (Anuse et al., 2019).

3. Molecular Docking and Computational Studies

Advanced computational techniques, such as molecular docking, are employed to investigate the bioactive potential of similar benzamide derivatives. This approach aids in understanding the interaction of these compounds with biological targets, enhancing drug design and discovery (Norman et al., 1996).

4. Potential in Anti-viral and Anti-fungal Research

The structural analogs of this compound have shown potential in antiviral and antifungal research. Studies indicate that these compounds exhibit inhibitory activities against certain viruses and fungi, opening avenues for developing new antiviral and antifungal agents (Zhu et al., 2014).

5. Crystallographic Analysis for Structural Insights

Crystallography is utilized to gain detailed insights into the molecular structure of benzamide derivatives. This analysis is crucial for understanding the structural basis of their biological activity and optimizing drug design (Saeed et al., 2020).

Mechanism of Action

The mechanism of action of “3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide” is not specified in the available resources. The mechanism of action of a compound typically refers to how it interacts with biological systems, which can be complex and depend on the specific context.

Safety and Hazards

The safety and hazards associated with “3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide” are not specified in the available resources. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety resources for specific information .

Properties

IUPAC Name

3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O/c21-16-6-3-5-15(12-16)20(26)22-17-8-10-25(11-9-17)19-13-14-4-1-2-7-18(14)23-24-19/h3,5-6,12-13,17H,1-2,4,7-11H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRVCHPCSMBKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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